molecular formula C23H21N5O2S B12037039 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide

Cat. No.: B12037039
M. Wt: 431.5 g/mol
InChI Key: JMQHGZPRSJNXCM-ZVHZXABRSA-N
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Description

This compound is a fascinating hybrid, combining a 1,2,4-triazole ring, a furan moiety, and a hydrazide functional group. Let’s break it down:

    Structure: The compound’s chemical formula is . It features a 1,2,4-triazole core with two 4-methylphenyl substituents and a sulfanyl group. The N’-[(E)-furan-2-ylmethylidene]acetohydrazide portion adds further complexity.

Preparation Methods

Synthetic Routes:

Several synthetic routes lead to this compound. Here are a couple of notable ones:

  • Condensation Reaction

    • Starting materials: 4,5-bis(4-methylphenyl)-4H-1,2,4-triazole-3-thiol and furan-2-carbaldehyde.
    • Reaction conditions: Typically carried out in a suitable solvent (e.g., ethanol or DMF) with an acid catalyst (e.g., p-toluenesulfonic acid).
    • Mechanism: The thiol reacts with the aldehyde, forming the hydrazone linkage.
    • Yield: Moderate to good yields.
  • Hydrazinolysis

    • Starting material: 4,5-bis(4-methylphenyl)-4H-1,2,4-triazole-3-thiol.
    • Reaction conditions: Treatment with hydrazine hydrate.
    • Result: Formation of the hydrazide derivative.
    • Note: The furan-2-ylmethylidene group can be introduced later via condensation with furan-2-carbaldehyde.

Industrial Production:

While not widely produced industrially, research labs and pharmaceutical companies synthesize this compound for specific applications.

Chemical Reactions Analysis

    Reactivity: The compound undergoes various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: These reactions yield derivatives with modified functional groups, expanding the compound’s versatility.

Scientific Research Applications

    Chemistry: Used as a building block for novel ligands or catalysts.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial or antitumor properties).

    Medicine: Explored as a lead compound for drug development.

    Industry: Limited applications due to its specialized nature.

Mechanism of Action

    Targets: The compound likely interacts with specific enzymes, receptors, or cellular pathways.

    Pathways: Further research is needed to elucidate its precise mode of action.

Properties

Molecular Formula

C23H21N5O2S

Molecular Weight

431.5 g/mol

IUPAC Name

2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-furan-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C23H21N5O2S/c1-16-5-9-18(10-6-16)22-26-27-23(28(22)19-11-7-17(2)8-12-19)31-15-21(29)25-24-14-20-4-3-13-30-20/h3-14H,15H2,1-2H3,(H,25,29)/b24-14+

InChI Key

JMQHGZPRSJNXCM-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C/C4=CC=CO4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=CC4=CC=CO4

Origin of Product

United States

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